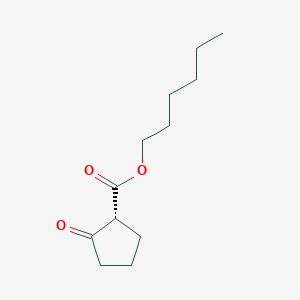

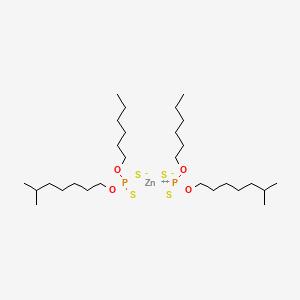

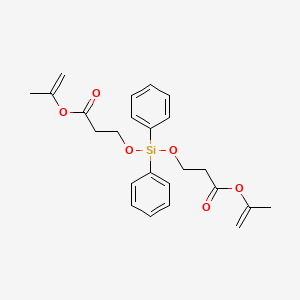

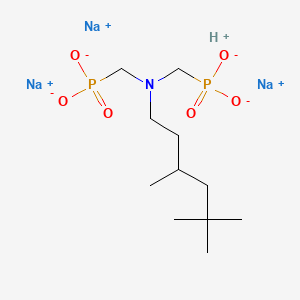

![molecular formula C20H18N4O2 B12690371 4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol CAS No. 30828-87-6](/img/structure/B12690371.png)

4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[[4-[(4-Hydroxy-3-méthylphényl)azo]phényl]azo]-m-crésol est un composé organique appartenant à la classe des composés azoïques. Ces composés sont caractérisés par la présence d'un ou plusieurs groupes azo (-N=N-) qui sont conjugués avec des cycles aromatiques. Ce composé particulier est connu pour sa couleur vibrante et est souvent utilisé comme colorant dans diverses applications industrielles.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse du 4-[[4-[(4-Hydroxy-3-méthylphényl)azo]phényl]azo]-m-crésol implique généralement la diazotation d'amines aromatiques suivie de réactions de couplage azoïque. Le processus commence par la diazotation du 4-amino-3-méthylphénol en présence de nitrite de sodium et d'acide chlorhydrique à basses températures. Le sel de diazonium résultant est ensuite couplé avec une autre amine aromatique, telle que la 4-aminophénol, en conditions alcalines pour former le composé azoïque .

Méthodes de production industrielle

Dans les milieux industriels, la production de ce composé est mise à l'échelle en utilisant des réacteurs à écoulement continu pour assurer une qualité et un rendement constants. Les conditions de réaction sont soigneusement contrôlées pour maintenir la température et le pH souhaités, qui sont essentiels pour la formation réussie de la liaison azoïque.

Analyse Des Réactions Chimiques

Types de réactions

4-[[4-[(4-Hydroxy-3-méthylphényl)azo]phényl]azo]-m-crésol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des dérivés quinoniques.

Réduction : La réduction des groupes azo peut conduire à la formation d'amines correspondantes.

Réactifs et conditions courantes

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le dithionite de sodium et la poussière de zinc en conditions acides sont souvent utilisés.

Substitution : Les réactions d'halogénation et de nitration peuvent être réalisées en utilisant des réactifs tels que le chlore, le brome et l'acide nitrique.

Principaux produits formés

Oxydation : Dérivés quinoniques.

Réduction : Amines aromatiques.

Substitution : Composés aromatiques halogénés ou nitrés.

Applications De Recherche Scientifique

4-[[4-[(4-Hydroxy-3-méthylphényl)azo]phényl]azo]-m-crésol a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme colorant et indicateur dans diverses techniques analytiques.

Biologie : Employé dans les procédures de coloration pour l'analyse microscopique.

Médecine : Enquête sur son utilisation potentielle dans les systèmes d'administration de médicaments et comme agent thérapeutique.

Industrie : Utilisé dans la production de plastiques colorés, de textiles et d'encres.

Mécanisme d'action

Le mécanisme d'action du 4-[[4-[(4-Hydroxy-3-méthylphényl)azo]phényl]azo]-m-crésol implique sa capacité à subir une photoisomérisation réversible. Le composé peut basculer entre les formes trans et cis lorsqu'il est exposé à la lumière, ce qui affecte sa couleur et ses autres propriétés physiques. Ce comportement photoréactif est exploité dans diverses applications, notamment les polymères contrôlés par la lumière et les commutateurs moléculaires .

Mécanisme D'action

The mechanism of action of 4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol involves its ability to undergo reversible photoisomerization. The compound can switch between trans and cis forms upon exposure to light, which affects its color and other physical properties. This photoresponsive behavior is exploited in various applications, including light-controlled polymers and molecular switches .

Comparaison Avec Des Composés Similaires

Composés similaires

Azobenzène : Un autre composé azoïque avec des propriétés de photoisomérisation similaires.

Orange de méthyle : Un colorant azoïque couramment utilisé avec des applications dans les indicateurs de pH.

Orange dispersé 3 : Un colorant azoïque utilisé dans les industries textiles.

Unicité

4-[[4-[(4-Hydroxy-3-méthylphényl)azo]phényl]azo]-m-crésol est unique en raison de son motif de substitution spécifique, qui confère des propriétés de couleur et une réactivité distinctes par rapport à d'autres composés azoïques. Sa capacité à subir plusieurs types de réactions chimiques et sa large gamme d'applications en font un composé précieux en recherche et dans l'industrie .

Propriétés

Numéro CAS |

30828-87-6 |

|---|---|

Formule moléculaire |

C20H18N4O2 |

Poids moléculaire |

346.4 g/mol |

Nom IUPAC |

4-[[4-[(4-hydroxy-2-methylphenyl)diazenyl]phenyl]diazenyl]-2-methylphenol |

InChI |

InChI=1S/C20H18N4O2/c1-13-12-18(25)8-9-19(13)24-22-16-5-3-15(4-6-16)21-23-17-7-10-20(26)14(2)11-17/h3-12,25-26H,1-2H3 |

Clé InChI |

JCQDQWMRANMFIK-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N=NC3=C(C=C(C=C3)O)C)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.